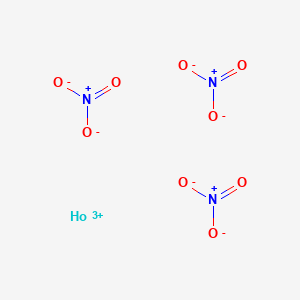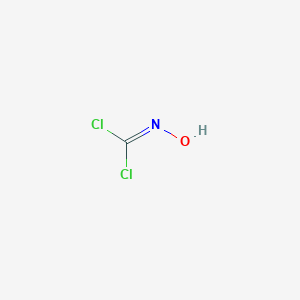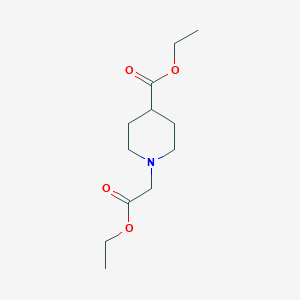
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one, also known as BCP, is a heterocyclic compound that has been used in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in the study of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme. This covalent bond disrupts the active site of the enzyme, preventing it from carrying out its function. This compound has also been shown to bind to certain receptors, leading to downstream signaling events.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one in lab experiments is its high affinity for certain receptors and enzymes, making it a useful tool for studying their function. However, one limitation is that this compound can be toxic at high concentrations, making it important to use caution when handling this compound.
Direcciones Futuras
For the use of 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one in scientific research include the development of more specific inhibitors for certain enzymes and receptors, the study of its potential therapeutic applications in various diseases, and the exploration of its use in combination with other compounds for synergistic effects.
Conclusion
In conclusion, this compound is a heterocyclic compound that has been used in various scientific research applications. Its unique synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable tool for studying enzyme kinetics, receptor binding, and potential therapeutic applications.
Métodos De Síntesis
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one is synthesized using a specific method that involves the reaction of 4-chloro-2-nitroaniline with 3-bromoacetylacetone in the presence of a base. The resulting product is then reduced using sodium dithionite to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and receptor binding. It has been shown to inhibit the activity of certain enzymes and can be used as a tool to study their function. This compound has also been used to study the binding of ligands to receptors and has been found to have high affinity for certain receptors.
Propiedades
Número CAS |
1698-63-1 |
|---|---|
Fórmula molecular |
C10H6BrClN2O |
Peso molecular |
285.52 g/mol |
Nombre IUPAC |
5-bromo-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
DKQRNDGOJIYNOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Cl |
Otros números CAS |
1698-63-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















